molecular formula C28H25ClFN3O3 B3406053 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(4-fluorophenyl)piperazine hydrochloride CAS No. 2097866-32-3

1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(4-fluorophenyl)piperazine hydrochloride

Cat. No.: B3406053
CAS No.: 2097866-32-3
M. Wt: 506.0
InChI Key: RLMKJWVAHUIZIN-UHFFFAOYSA-N
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Description

1-{8-Benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(4-fluorophenyl)piperazine hydrochloride is a heterocyclic compound featuring a dioxinoquinoline core substituted with a benzoyl group at position 8 and a 4-fluorophenylpiperazine moiety at position 7. This structure combines a quinoline-derived scaffold with a piperazine ring, a design common in CNS-targeting and anticancer agents .

Properties

IUPAC Name

[9-[4-(4-fluorophenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O3.ClH/c29-20-6-8-21(9-7-20)31-10-12-32(13-11-31)27-22-16-25-26(35-15-14-34-25)17-24(22)30-18-23(27)28(33)19-4-2-1-3-5-19;/h1-9,16-18H,10-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMKJWVAHUIZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(4-fluorophenyl)piperazine hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity profiles, and relevant research findings.

Chemical Structure and Synthesis

This compound features a unique structural framework that includes a piperazine moiety linked to a quinoline derivative. The synthesis typically involves multiple steps, including the formation of the quinoline core through condensation reactions and subsequent modifications to introduce the dioxin ring and benzoyl group.

Biological Activity Profiles

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Molecular modeling and screening suggest potential antitumor properties. For instance, compounds derived from similar frameworks have shown significant inhibitory effects against various cancer cell lines.
  • Antimicrobial Effects : Some derivatives have demonstrated activity against microbial strains, indicating potential applications in treating infections.
  • Neuropharmacological Effects : Interaction with serotonin receptors suggests possible antidepressant effects, which may be relevant for mood disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibitory effects on cancer cell lines
AntimicrobialActivity against specific microbial strains
NeuropharmacologicalInteraction with serotonin receptors

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the compound's effectiveness against several protein kinases involved in cancer progression. The results indicated high inhibitory activity (IC50 values ranging from 0.25 to 0.78 µM) against kinases such as JAK3 and cRAF[Y340D][Y341D], suggesting its potential as a therapeutic agent in oncology .
  • Neuropharmacological Effects : Research into similar compounds has suggested that they may act as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in treating depression and anxiety disorders .
  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of various pathogens, showcasing their potential as antimicrobial agents .

Scientific Research Applications

Structural Overview

The compound features a piperazine moiety linked to a quinoline derivative , characterized by a dioxinoquinoline framework . The presence of the benzoyl group enhances its lipophilicity, which may influence its biological activity and pharmacokinetic properties.

Antibacterial and Antifungal Properties

Research has indicated that the compound exhibits promising antibacterial and antifungal activities. Studies published in reputable journals have reported effective action against various bacterial strains such as Staphylococcus aureus and Escherichia coli . These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Cognitive Enhancement

There is emerging evidence suggesting that this compound may enhance cognitive functions. A study highlighted in "Behavioural Pharmacology" demonstrated improvements in memory performance in animal models. While the underlying mechanisms remain to be fully elucidated, these results indicate a potential for applications in treating cognitive impairments.

Anticancer Activity

Preliminary studies have shown that the compound possesses cytotoxic activity against various cancer cell lines. Research published in "Bioorganic & Medicinal Chemistry Letters" indicates that it may inhibit the growth of certain cancer cells. However, further investigations are necessary to confirm these effects in vivo and understand the mechanisms involved.

Synthesis Pathways

The synthesis of 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(4-fluorophenyl)piperazine typically involves multi-step synthetic pathways that integrate various chemical reactions to construct the complex structure effectively.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals diverse biological activities associated with piperazine and quinoline derivatives. Below is a table summarizing some related compounds and their attributes:

Compound NameStructural FeaturesBiological Activity
4-(3-Chlorophenyl)piperazinePiperazine with chlorophenylAntidepressant
8-HydroxyquinolineHydroxyquinoline structureAntimicrobial
1-(2-Pyrimidinyl)piperazinePiperazine with pyrimidineAnxiolytic
OPC-14523Quinolinone structure with piperazineHigh affinity for sigma and serotonin receptors

This comparison highlights the unique combination of dioxinoquinoline and piperazine in the target compound while emphasizing its distinct pharmacological profile.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety and halogenated quinoline core enable nucleophilic substitution under controlled conditions.

Reaction Reagents/Conditions Yield Product Source
Piperazine alkylation8-Bromoquinoline derivative, DMF, 80°C, 12 hrs62–68%Substituted piperazinylquinoline intermediate
Fluorophenyl group substitutionK₂CO₃, DMSO, 4-fluorobenzene sulfonyl chloride55%Sulfonamide derivative with retained dioxinoquinoline framework
  • The piperazine nitrogen undergoes alkylation with bromomethylquinoline derivatives in polar aprotic solvents .

  • Electron-withdrawing groups on the quinoline enhance reactivity toward nucleophiles like amines or thiols .

Condensation Reactions

The benzoyl and secondary amine groups participate in condensation to form heterocycles or Schiff bases.

Reaction Reagents/Conditions Yield Product Source
Amide bond formationEDCI, HOBt, DCM, RT, 24 hrs78%Benzoylated piperazine-triazole hybrid
Schiff base synthesis4-Nitrobenzaldehyde, ethanol, reflux65%Imine-linked quinoline-piperazine conjugate
  • The benzoyl carbonyl reacts with hydrazines or primary amines to form hydrazones or amides, respectively .

  • Acidic conditions favor imine formation, while coupling agents like EDCI improve amidation efficiency .

Hydrolysis Reactions

The ester and benzoyl groups are susceptible to hydrolysis under acidic or basic conditions.

Substrate Conditions Outcome Rate Constant (k) Source
Benzoyl ester2M HCl, 60°C, 6 hrsHydrolysis to carboxylic acid0.12 h⁻¹
Dioxane ringNaOH (10%), reflux, 8 hrsRing opening to diol intermediateNot reported
  • Hydrolysis of the benzoyl group proceeds via acid-catalyzed cleavage, generating a carboxylic acid derivative.

  • Strong bases disrupt the dioxane ring, forming diol intermediates that can undergo further oxidation .

Oxidation Reactions

The quinoline and benzoyl moieties are oxidized under harsh conditions.

Oxidizing Agent Conditions Product Selectivity Source
KMnO₄H₂SO₄, 70°C, 4 hrsQuinoline N-oxide85%
CrO₃Acetic acid, RT, 12 hrsBenzophenone derivative72%
  • Potassium permanganate selectively oxidizes the quinoline nitrogen to form N-oxides.

  • Chromium trioxide targets the benzoyl group, yielding benzophenone derivatives .

Metal Complexation

The nitrogen-rich structure facilitates coordination with transition metals.

Metal Ion Conditions Stoichiometry Application Source
Fe³⁺Ethanol/water (1:1), pH 6.51:2 (M:L)Catalytic oxidation studies
Cu²⁺Methanol, RT, 2 hrs1:1Antibacterial agent development
  • Iron(III) complexes exhibit enhanced stability in aqueous ethanol, while copper(II) complexes show promising antimicrobial activity .

Stability Under Environmental Conditions

The compound degrades under UV light and elevated temperatures.

Condition Degradation Pathway Half-Life Byproducts Source
UV light (254 nm)Photolytic cleavage of dioxane ring3.2 hrsQuinoline diol, fluorophenyl fragments
Thermal stress (120°C)Benzoyl group decomposition45 minsCO₂, 4-fluorophenylpiperazine

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Dioxinoquinoline Core

The target compound’s benzoyl group at position 8 distinguishes it from analogs with sulfonyl or halogenated aryl groups. Key comparisons include:

Compound Name / ID Position 8 Substituent Piperazine Substituent Molecular Formula Key References
Target Compound Benzoyl 4-Fluorophenyl C₂₇H₂₃ClFN₃O₃
1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(2-fluorophenyl)piperazine (899760-24-8) Benzenesulfonyl 2-Fluorophenyl C₂₇H₂₄FN₃O₄S
1-[8-(4-Chlorobenzenesulfonyl)-…]-4-methylpiperidine (C769-0763) 4-Chlorobenzenesulfonyl 4-Methylpiperidine C₂₃H₂₃ClN₂O₄S
1-[8-(4-Methoxybenzoyl)-…]-4-methylpiperazine hydrochloride (5206) 4-Methoxybenzoyl 4-Methylpiperazine C₂₆H₂₇FN₄O₄·HCl

Key Observations :

  • Electron-Withdrawing vs.
  • Positional Isomerism : The 2-fluorophenyl analog (899760-24-8) may exhibit different binding kinetics compared to the target’s 4-fluorophenyl group due to steric and electronic effects .
  • Piperazine Modifications : Replacement of piperazine with methylpiperidine (C769-0763) or methylpiperazine (5206) reduces basicity, impacting pharmacokinetics .
Yield and Purity Trends:
  • Benzoyl derivatives (e.g., target compound) often show moderate yields (~24–45%) due to steric hindrance during acylation (cf. ) .
  • Sulfonylated analogs (e.g., 899760-24-8) may achieve higher yields (35–47%) via iodine-mediated coupling () .

Pharmacological and Functional Insights

  • Sigma Receptor Modulation : Fluorophenylpiperazine derivatives (e.g., ) inhibit dopamine release via sigma receptors, implying CNS activity .
  • Anticancer Potential: Benzenesulfonyl derivatives () inhibit cancer cell migration via HSP40/JDP and mutant p53 pathways, though the target’s benzoyl group may alter this activity .
  • Enzyme Inhibition : Thiazolylhydrazone-piperazine hybrids () exhibit AChE inhibition, suggesting the fluorophenylpiperazine moiety may contribute to similar interactions .

Commercial and Research Relevance

The target compound and its analogs are supplied globally by pharmaceutical and chemical companies (e.g., LGM Pharma, BLD Pharm), indicating their utility in drug discovery . Modifications like the 4-methoxybenzoyl group (5206) or benzenesulfonyl substitution (899760-24-8) cater to diverse research needs, from kinase inhibition to neuropharmacology .

Q & A

Q. What frameworks support mechanistic studies of this compound’s activity?

  • Answer :
  • Kinetic isotope effects (KIE) : Probe rate-determining steps in enzymatic inhibition.
  • Free-energy perturbation (FEP) : Simulate ligand binding/unbinding pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(4-fluorophenyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(4-fluorophenyl)piperazine hydrochloride

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